Practolol

Description

A beta-adrenergic antagonist that has been used in the emergency treatment of cardiac arrhythmias.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.

A beta-1 adrenergic antagonist that has been used in the emergency treatment of CARDIAC ARRYTHMIAS.

See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...

Structure

3D Structure

Propriétés

IUPAC Name |

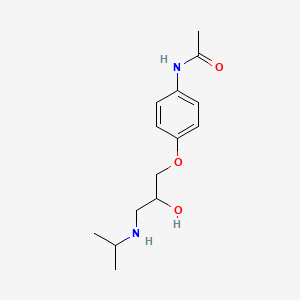

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURULFYMVIFBIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021179 |

Source

|

| Record name | Practolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.90e-01 g/L |

Source

|

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6673-35-4 |

Source

|

| Record name | Practolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6673-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Practolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006673354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Practolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Practolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Practolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRACTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUG9176GRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134-136 °C, 134 - 136 °C |

Source

|

| Record name | Practolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Practolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Practolol on β1-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular interactions and physiological effects of practolol, a β1-adrenergic receptor antagonist. It covers the core mechanism of action, downstream signaling consequences, quantitative pharmacodynamic data, and detailed experimental protocols relevant to its study.

Executive Summary

This compound is a cardioselective β1-adrenergic receptor antagonist that has been utilized in the management of cardiac arrhythmias.[1][2] Its primary mechanism involves competitively blocking the β1-adrenergic receptors, predominantly found in cardiac tissue, from endogenous catecholamines such as epinephrine and norepinephrine.[1][3] This antagonism inhibits the downstream Gs-protein/adenylyl cyclase signaling cascade, leading to reduced intracellular cyclic AMP (cAMP) levels.[4] The physiological consequences include a decrease in heart rate, cardiac output, and blood pressure. Notably, this compound's selectivity for β1 receptors is a dose-dependent phenomenon; at lower concentrations, it maintains its cardioselectivity, while at higher concentrations, it can also antagonize β2 receptors. This guide synthesizes the current understanding of this compound's action, presenting key data and methodologies for its investigation.

Molecular Mechanism of Action

Competitive Antagonism at the β1-Adrenergic Receptor

This compound functions as a competitive antagonist at β1-adrenergic receptor sites. It competes with endogenous adrenergic neurotransmitters, primarily norepinephrine released from sympathetic nerves and circulating epinephrine, for binding to these receptors located on cardiomyocytes. By occupying the receptor's binding pocket, this compound prevents the conformational change typically induced by agonists, thereby inhibiting receptor activation. This blockade of normal epinephrine-mediated sympathetic actions reduces the physiological effects of physical exertion or stress on the heart.

Dose-Dependent Selectivity

This compound is recognized for its cardioselectivity, demonstrating a higher affinity for β1 receptors compared to β2 receptors. This selectivity is crucial for its clinical profile, as β1 receptors are the predominant subtype in the heart, while β2 receptors are prevalent in bronchial and vascular smooth muscle.

However, this selectivity is not absolute and is dose-related.

-

Low Dose/Concentration: At lower therapeutic doses, this compound selectively blocks β1 receptors, primarily affecting cardiac function without significant impact on β2-mediated processes like bronchodilation.

-

High Dose/Concentration: At higher doses and serum concentrations, this compound loses its selectivity and can block both β1 and β2 receptors, potentially leading to side effects such as bronchoconstriction.

Downstream Signaling Pathway: Inhibition of Adenylyl Cyclase

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the stimulatory G-protein, Gs. This activation cascade proceeds as follows:

-

The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA).

-

PKA then phosphorylates various intracellular proteins, including L-type calcium channels, leading to increased calcium influx and enhanced cardiac contractility and heart rate.

This compound disrupts this pathway at its inception. By blocking the β1 receptor, it prevents Gs protein activation, thereby inhibiting adenylyl cyclase and suppressing the production of cAMP. This leads to a reduction in the overall sympathetic tone on the heart.

Quantitative Data and Pharmacodynamics

The following tables summarize key quantitative and qualitative pharmacological data for this compound.

Table 1: Pharmacological Properties of this compound

| Property | Description | Reference(s) |

| Drug Class | β-Adrenergic Receptor Antagonist (Beta-Blocker) | |

| Selectivity | Selective for β1-Adrenergic Receptor ("Cardioselective") | |

| Mechanism | Competitive Antagonist | |

| Intrinsic Sympathomimetic Activity (ISA) | Yes (Partial Agonist Activity) | |

| Membrane Stabilizing Activity (MSA) | No | |

| Lipophilicity (log P) | Low (Experimental log P = 0.79) |

Table 2: Comparative Pharmacodynamics of this compound and Propranolol in Humans

| Parameter | This compound | Propranolol | Reference(s) |

| Blood Concentration for Maximal Inhibition of Exercise Tachycardia | 2.5 ± 0.4 µg/mL | 0.10 ± 0.08 µg/mL | |

| Relative Potency (vs. Isoproterenol) | Lower | Higher (over 600-fold difference in vivo) | |

| Effect on Resting Cardiac Output | No reduction | Reduction |

Experimental Protocols

Detailed methodologies are essential for the quantitative study of this compound's interaction with β1-adrenergic receptors. Below are protocols for two key assays.

Protocol: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To quantify the affinity of this compound for β1-adrenergic receptors in a membrane preparation.

Materials:

-

Receptor Source: Cell membranes isolated from tissue or cells expressing β1-adrenergic receptors (e.g., heart tissue, HEK293 cells overexpressing β1-AR).

-

Radioligand: A non-selective or β1-selective radiolabeled antagonist, such as 125I-Cyanopindolol (125I-CYP).

-

Competitor: Unlabeled this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist, such as propranolol (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Instrumentation: Gamma counter, Brandel Harvester or similar filtration device.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine protein concentration.

-

Assay Setup: In duplicate or triplicate tubes, combine:

-

Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., 50-100 pM 125I-CYP), and membrane preparation.

-

Non-specific Binding (NSB): Same as Total Binding, but with the addition of excess unlabeled propranolol.

-

Competition Binding: Same as Total Binding, but with the addition of increasing concentrations of unlabeled this compound (e.g., 10-12 M to 10-4 M).

-

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the resulting sigmoidal curve using a one-site or two-site competition model in a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to inhibit agonist-stimulated adenylyl cyclase activity, thereby quantifying its functional antagonism.

Objective: To measure the effect of this compound on cAMP production by adenylyl cyclase.

Materials:

-

Enzyme Source: β1-AR expressing cell membranes.

-

Stimulant: A β-adrenergic agonist (e.g., Isoproterenol).

-

Inhibitor: this compound.

-

Substrate: ATP, supplemented with [α-32P]ATP.

-

Reaction Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, ATP regenerating system (e.g., phosphocreatine and creatine kinase), pH 7.5.

-

Stopping Solution: e.g., 100 mM Tris, 2% SDS, 2 mM ATP, 0.2 mM cAMP.

-

Chromatography Columns: Dowex AG50W-X4 resin and neutral alumina columns.

-

Instrumentation: Scintillation counter.

Methodology:

-

Assay Setup: On ice, prepare reaction tubes containing the membrane preparation, reaction buffer, and the desired concentration of this compound or vehicle.

-

Pre-incubation: Pre-incubate the tubes for 10-15 minutes at 37°C.

-

Initiation: Start the reaction by adding the β-adrenergic agonist (to stimulate the enzyme) and [α-32P]ATP.

-

Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C. The reaction must be linear with respect to time and protein concentration.

-

Termination: Stop the reaction by adding the stopping solution and boiling for 3-5 minutes. This denatures the enzyme and other proteins.

-

Separation of [32P]cAMP:

-

Apply the reaction mixture to a Dowex cation exchange column. The negatively charged [α-32P]ATP and other nucleotides are not retained, while the less charged [32P]cAMP is retained and subsequently eluted.

-

Pass the eluate from the Dowex column through a neutral alumina column. The alumina retains the remaining [α-32P]ATP, allowing the purified [32P]cAMP to pass through into a collection vial. This two-column method ensures high purity of the final product.

-

-

Quantification: Add scintillation fluid to the vials and measure the amount of [32P]cAMP using a liquid scintillation counter.

-

Data Analysis: Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/min/mg protein). Plot the activity against the concentration of this compound to determine its inhibitory potency (IC50) on agonist-stimulated cAMP production.

Logical Relationships and Clinical Implications

The defining characteristic of this compound is its dose-dependent cardioselectivity. This relationship dictates its therapeutic window and potential side-effect profile.

While effective, this compound is no longer in clinical use due to its association with severe adverse effects upon chronic administration, including the oculomucocutaneous syndrome. Nevertheless, its study remains critical for understanding the principles of selective β-adrenergic blockade and for guiding the development of safer cardioselective β-blockers.

References

Chemical structure and synthesis of practolol

An In-depth Technical Guide on the Chemical Structure and Synthesis of Practolol

Introduction

This compound is a selective β1-adrenergic receptor antagonist that has been historically used in the emergency treatment of cardiac arrhythmias.[1][2] As a member of the aryloxypropanolamine class of beta-blockers, its chemical structure is pivotal to its pharmacological activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is chemically described as N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide.[2] It is a derivative of n-(4-Hydroxyphenyl)acetamide, where the hydrogen of the phenolic hydroxy group is substituted by a 3-(isopropylamino)-2-hydroxypropyl group.[2] The structure incorporates several key functional groups: a secondary amine, a secondary alcohol, an ether, and an acetamide group, all of which contribute to its pharmacological profile.[2] The presence of a chiral center at the C2 position of the propanolamine side chain results in two enantiomers, with the (S)-enantiomer being the more potent β-blocker.

The key structural features of this compound include:

-

Aromatic Ring: A para-substituted phenyl ring.

-

Acetamide Group: An acetamide moiety attached to the phenyl ring, which is a distinguishing feature compared to other beta-blockers like propranolol.

-

Propanolamine Side Chain: A 3-(isopropylamino)-2-hydroxypropoxy side chain, which is characteristic of many beta-blockers and crucial for its binding to the β-adrenergic receptor.

-

Isopropyl Group: The N-isopropyl group contributes to its selectivity for the β1 receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

| Molecular Formula | C₁₄H₂₂N₂O₃ | |

| Molecular Weight | 266.34 g/mol | |

| CAS Number | 6673-35-4 | |

| Melting Point | 134-136 °C | |

| Appearance | White Solid | |

| Polar Surface Area | 70.59 Ų | |

| Rotatable Bond Count | 7 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and established method involves the reaction of p-acetamidophenol (paracetamol) with an epoxide, followed by the introduction of the isopropylamine side chain.

General Synthesis Workflow

The synthesis can be logically divided into two primary stages:

-

Formation of the Epoxide Intermediate: p-Acetamidophenol is reacted with epichlorohydrin in the presence of a base to form the key intermediate, 1-(4-acetamidophenoxy)-2,3-epoxypropane.

-

Ring-Opening of the Epoxide: The synthesized epoxide is then subjected to a nucleophilic ring-opening reaction with isopropylamine to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-acetamidophenoxy)-2,3-epoxypropane

-

Reactants: p-Acetamidophenol, epichlorohydrin, and a suitable base (e.g., sodium hydroxide).

-

Procedure: A mixture of p-acetamidophenol and a base is prepared in a suitable solvent. Epichlorohydrin is added to this mixture. The reaction is typically stirred for several hours at ambient temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered. The solid residue is washed with water to remove any inorganic salts. The resulting crude product, 1-(4-acetamidophenoxy)-2,3-epoxypropane, can be further purified by recrystallization. The reported melting point for this intermediate is 110°C.

Step 2: Synthesis of this compound (1-(4-acetamidophenoxy)-3-isopropylamino-2-propanol)

-

Reactants: 1-(4-acetamidophenoxy)-2,3-epoxypropane and isopropylamine.

-

Procedure: A mixture of 1-(4-acetamidophenoxy)-2,3-epoxypropane and an excess of isopropylamine is stirred at ambient temperature for an extended period (e.g., 16 hours). The isopropylamine acts as both the nucleophile and the solvent.

-

Work-up and Purification: The resulting solution is evaporated to dryness under reduced pressure to remove the excess isopropylamine. The residue is then crystallized from a suitable solvent, such as butyl acetate, to yield pure this compound.

A chemoenzymatic approach for the synthesis of enantiopure (S)-Practolol has also been developed, utilizing lipases for kinetic resolution of a chlorohydrin precursor, offering a greener alternative with high enantiomeric excess.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference(s) |

| Mass Spec (MS) | GC-MS and LC-MS data are available, with characteristic fragmentation patterns. The molecular ion peak [M]+ would be observed at m/z 266. | |

| ¹H-NMR | Expected signals would include: aromatic protons on the phenyl ring, a singlet for the acetyl methyl group, signals for the methine and methylene protons of the propoxy chain, a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl groups. | |

| ¹³C-NMR | Expected signals would include: distinct peaks for the aromatic carbons, the carbonyl carbon of the acetamide, the methyl carbon of the acetamide, and the carbons of the propanolamine and isopropyl groups. | |

| Infrared (IR) | Characteristic absorption bands would be observed for: O-H stretching (alcohol), N-H stretching (amine and amide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H and C=C stretching. |

Note: NMR and IR data are inferred from the known structure and data for analogous compounds, as specific spectral data for this compound was not found in the search results.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the heart and vascular smooth muscle. In the normal physiological state, catecholamines like epinephrine and norepinephrine bind to these receptors, activating a G-protein coupled signaling cascade that leads to increased heart rate and contractility.

This compound competes with these endogenous catecholamines for the same binding sites on the β1-receptors. By blocking these receptors, this compound inhibits the downstream signaling pathway, thereby reducing the effects of sympathetic stimulation on the heart. This results in a decrease in heart rate, cardiac output, and both systolic and diastolic blood pressure.

References

The Rise and Fall of a Pioneer: The Historical Development of Practolol in Cardiovascular Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of β-adrenergic receptor antagonists, or beta-blockers, represents a landmark achievement in cardiovascular pharmacology. Within this class of drugs, practolol holds a unique and cautionary place in history. As the first cardioselective (β1-selective) beta-blocker, it offered the promise of targeted cardiac therapy with fewer side effects than its non-selective predecessors like propranolol. Initially hailed for its efficacy in treating angina pectoris and cardiac arrhythmias, its widespread use was ultimately curtailed by the emergence of a severe and unforeseen adverse drug reaction, the oculomucocutaneous syndrome. This whitepaper provides an in-depth technical guide to the historical development of this compound, focusing on its pharmacological profile, key experimental findings, and the lessons learned from its clinical application and subsequent withdrawal.

Discovery and Development

This compound (ICI 66082) was synthesized in the late 1960s by scientists at the Imperial Chemical Industries (ICI) Pharmaceuticals Division in the United Kingdom. The primary goal was to develop a beta-blocker with greater affinity for β1-adrenergic receptors, which are predominantly located in the heart, than for β2-adrenergic receptors found in the bronchi and peripheral blood vessels. This cardioselectivity was intended to reduce the risk of bronchospasm, a significant concern with non-selective beta-blockers in patients with respiratory conditions.

Early research on this compound and similar compounds began as early as 1967, with more intensive investigations involving animal models such as dogs, cats, and rats taking place in the early 1970s. These preclinical studies demonstrated this compound's ability to protect the heart from excessive sympathetic stimulation while having a reduced effect on bronchial and peripheral vascular beta-receptors.

Mechanism of Action

This compound is a competitive antagonist of β1-adrenergic receptors. Like other beta-blockers, it competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding sites on these receptors. By blocking the activation of β1-receptors in the heart, this compound exerts several key cardiovascular effects:

-

Negative Chronotropy: A reduction in heart rate.

-

Negative Inotropy: A decrease in the force of myocardial contraction.

-

Reduced Cardiac Output: The overall volume of blood pumped by the heart per minute is decreased.

-

Antihypertensive Effects: A lowering of both systolic and diastolic blood pressure, particularly during exercise.

The selectivity of this compound for β1-receptors meant that it had less of an inhibitory effect on β2-receptor-mediated bronchodilation and vasodilation compared to non-selective beta-blockers.

Signaling Pathway

The binding of an agonist (like norepinephrine) to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), typically activates a stimulatory G-protein (Gs). This initiates a signaling cascade that ultimately leads to increased heart rate and contractility. This compound, as an antagonist, blocks this initial step.

Preclinical Research and Experimental Protocols

A variety of preclinical studies were conducted to establish the pharmacological profile of this compound. These involved both in vitro and in vivo models.

In Vitro Studies on Isolated Tissues

Objective: To determine the cardioselectivity of this compound by comparing its antagonist activity on cardiac (β1) and tracheal (β2) tissues.

Experimental Protocol (Representative):

-

Tissue Preparation: Isolated rabbit atria (rich in β1 receptors) and guinea pig tracheal preparations (rich in β2 receptors) were used. The tissues were suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Recording of Responses: The contractile responses of the atria (rate and force) and the relaxation of the trachea were recorded using isometric transducers connected to a polygraph.

-

Agonist Stimulation: Dose-response curves were generated for the β-agonist isoprenaline to establish baseline responses in both tissues.

-

Antagonist Application: this compound was added to the organ baths at various concentrations, and the dose-response curves for isoprenaline were re-determined in the presence of the antagonist.

-

Data Analysis: The degree of rightward shift in the isoprenaline dose-response curve was used to quantify the antagonist potency (pA2 value) of this compound in each tissue. A significantly higher pA2 value in the atrial preparation compared to the tracheal preparation would indicate β1-selectivity.

In Vivo Studies in Animal Models

Objective: To evaluate the cardiovascular effects of this compound in intact animals and to compare them with non-selective beta-blockers.

Experimental Protocol (Representative - Canine Model):

-

Animal Preparation: Anesthetized dogs were instrumented for the measurement of heart rate, arterial blood pressure, left ventricular pressure, and cardiac output.

-

Drug Administration: this compound and a non-selective beta-blocker (e.g., propranolol) were administered intravenously at various doses.

-

Challenge with Agonists: The effects of the beta-blockers were assessed by their ability to antagonize the cardiovascular responses to intravenous infusions of isoprenaline (a non-selective β-agonist) and norepinephrine (predominantly an α- and β1-agonist).

-

Measurement of Parameters: Cardiovascular parameters were continuously monitored and recorded before and after drug administration and during agonist challenge.

-

Data Analysis: The dose-dependent effects of this compound on heart rate, blood pressure, and contractility were quantified and compared to those of the non-selective beta-blocker.

Clinical Trials in Cardiovascular Disease

This compound was investigated in numerous clinical trials for the management of angina pectoris and cardiac arrhythmias.

Angina Pectoris

Clinical trials in patients with angina pectoris aimed to assess the efficacy of this compound in reducing the frequency of anginal attacks and improving exercise tolerance.

| Clinical Trial (Representative) | Number of Patients | Dosage of this compound | Key Quantitative Outcomes | Reference |

| George et al. (1970) | 24 | Not specified | 17 out of 24 patients experienced fewer angina attacks and consumed fewer glyceryl trinitrate tablets. A statistically significant decrease in the mean number of attacks was observed (p < 0.05). | [1][2][3] |

| Sandler and Clayton (1970) | 15 | 200 to 600 mg twice daily | Increased duration of exercise possible in exercise tests and reduced ST-segment depression during exercise. | [4][5] |

Cardiac Arrhythmias

This compound was also evaluated for its antiarrhythmic properties, particularly in the context of acute myocardial infarction.

| Clinical Trial (Representative) | Number of Patients | Dosage of this compound | Key Quantitative Outcomes | Reference |

| Multicentre International Study (1975) | 3053 | 200 mg twice daily | A significant reduction in mortality was observed in patients with anterior myocardial infarction treated with this compound. | |

| Jewitt et al. (1970) | 150 | Not specified | Effective in controlling a variety of cardiac arrhythmias. | |

| Allen et al. (1975) | 55 | 200 mg twice daily | Significant reduction in the percentage of hours with salvos of ventricular premature beats (p < 0.025) in patients following myocardial infarction. |

The Emergence of the Oculomucocutaneous Syndrome

Despite its initial success, reports of a unique and severe adverse drug reaction began to emerge in the mid-1970s. This constellation of symptoms, termed the "oculomucocutaneous syndrome," was characterized by:

-

Ocular manifestations: Keratoconjunctivitis sicca (dry eyes), conjunctival scarring, and fibrosis, sometimes leading to visual impairment.

-

Mucous membrane lesions: Ulceration of the nasal and oral mucosa.

-

Cutaneous reactions: Psoriasiform rashes, hyperkeratosis, and thickening of the skin.

-

Serosal inflammation: A sclerosing peritonitis (inflammation and fibrosis of the lining of the abdominal cavity) and pleurisy (inflammation of the lining of the lungs).

-

Auditory effects: Cochlear damage and secretory otitis media, leading to deafness in some cases.

A key report in 1975 detailed these untoward effects in 27 patients receiving this compound. The syndrome was often insidious in its onset and could progress even after the discontinuation of the drug. The underlying mechanism is thought to involve an autoimmune reaction, possibly triggered by a metabolite of this compound.

| Adverse Effect | Reported Incidence/Number of Cases | Key Features | Reference |

| Oculomucocutaneous Syndrome | 27 cases in one 1975 report | Keratoconjunctivitis sicca, conjunctival scarring, skin rashes, sclerosing peritonitis, pleurisy, cochlear damage. |

Withdrawal from the Market and Legacy

The growing number of reports of the oculomucocutaneous syndrome led to the withdrawal of this compound from the market for oral use in the mid-1970s. Its use was restricted to intravenous administration in emergency situations under close monitoring.

The story of this compound serves as a critical case study in pharmacovigilance and the importance of post-marketing surveillance. It highlighted the potential for idiosyncratic, delayed-onset adverse drug reactions that may not be apparent in pre-marketing clinical trials. The this compound disaster prompted significant changes in drug regulation and safety monitoring worldwide.

Experimental Workflow: A Representative Clinical Trial

The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial of this compound in angina pectoris during that era.

Conclusion

The history of this compound is a compelling narrative of innovation, therapeutic advancement, and the paramount importance of drug safety. As the first cardioselective beta-blocker, it paved the way for a new generation of cardiovascular medications with improved side-effect profiles. However, the devastating oculomucocutaneous syndrome associated with its long-term use served as a stark reminder of the complexities of drug action and the need for vigilant post-marketing surveillance. The lessons learned from the rise and fall of this compound have had a lasting impact on the field of drug development, shaping the rigorous safety standards that are in place today. For researchers and scientists, the story of this compound underscores the intricate balance between therapeutic efficacy and patient safety that lies at the heart of pharmaceutical innovation.

References

- 1. The effects of three beta-adrenoceptor blocking drugs on isolated preparations of skeletal and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in treatment of angina pectoris. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in Treatment of Angina Pectoris. A Double-blind Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical evaluation of this compound, a new cardioselective beta-blocking agent in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmj.com [bmj.com]

Unraveling the Intrinsic Sympathomimetic Activity of Practolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Practolol, a cardioselective β1-adrenergic receptor antagonist, holds a significant place in the history of cardiovascular pharmacology. While primarily classified as a beta-blocker, this compound is distinguished by its intrinsic sympathomimetic activity (ISA). This partial agonist activity at the β1-adrenergic receptor results in a low level of receptor stimulation, even in the absence of endogenous catecholamines. This unique pharmacological profile leads to a distinct hemodynamic response compared to beta-blockers lacking ISA, such as propranolol. Understanding the nuances of this compound's ISA is crucial for researchers and drug development professionals seeking to design novel cardiovascular therapies with tailored pharmacological effects. This in-depth technical guide provides a comprehensive overview of the core mechanisms, experimental evaluation, and quantitative characterization of this compound's intrinsic sympathomimetic activity.

Core Mechanism of Action

This compound competitively binds to β1-adrenergic receptors, primarily located in the heart.[1] Unlike pure antagonists that simply block the receptor, this compound's chemical structure allows it to induce a conformational change in the receptor, leading to a partial activation of the downstream signaling cascade. This partial agonism results in a submaximal response compared to full agonists like isoprenaline.[2]

The primary signaling pathway initiated by β1-adrenergic receptor activation is the Gs protein-adenylyl cyclase-cAMP cascade. Upon receptor stimulation, the α-subunit of the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] As a second messenger, cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that ultimately mediate the physiological responses, such as increased heart rate and contractility. This compound, through its partial agonist activity, modestly stimulates this pathway.

Quantitative Data Summary

The intrinsic sympathomimetic activity and antagonist potency of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from the scientific literature, providing a comparative perspective with other beta-blockers.

Table 1: In Vitro Potency and Intrinsic Activity of this compound

| Parameter | Drug | Species/Tissue | Value | Reference |

| pA2 | This compound | Cat papillary muscle | 5.6 | [4] |

| Propranolol | Cat papillary muscle | 8.3 | [4] | |

| Acebutolol | Cat papillary muscle | 7.5 | ||

| Sotalol | Cat papillary muscle | 4.8 | ||

| Intrinsic Activity (% of Isoprenaline max) | This compound | Cat papillary muscle | <10% at 10⁻⁵ M, 10-20% at 10⁻⁴ M | |

| Sotalol | Cat papillary muscle | <10% at 10⁻⁵ M, 10-20% at 10⁻⁴ M | ||

| Acebutolol | Cat papillary muscle | No effect |

Table 2: In Vivo Hemodynamic Effects of this compound in Animal Models

| Parameter | Drug | Species | Dose | Effect | Reference |

| Heart Rate | This compound | Anesthetized Dogs | 0.025-4.0 mg/kg i.v. | Smaller reduction compared to propranolol | |

| Propranolol | Anesthetized Dogs | 0.025-4.0 mg/kg i.v. | Significant reduction | ||

| Cardiac Output | This compound | Anesthetized Dogs | 0.09 mg/kg | Less change compared to propranolol | |

| Propranolol | Anesthetized Dogs | 0.09 mg/kg | Significant reduction | ||

| Blood Pressure | This compound | Anesthetized Dogs | 0.09 mg/kg | Less change compared to propranolol | |

| Propranolol | Anesthetized Dogs | 0.09 mg/kg | Significant reduction | ||

| Myocardial Blood Flow | This compound | Anesthetized Dogs | 0.5 mg/kg i.v. | No significant change in ischemic area | |

| Propranolol | Anesthetized Dogs | 0.1 mg/kg i.v. | Significant decrease in ischemic area |

Table 3: Clinical Effects of this compound in Humans

| Parameter | Condition | Drug | Dose | Effect | Reference |

| Exercise Heart Rate Reduction | Healthy Volunteers | This compound | - | Flattening of dose-response curve | |

| Healthy Volunteers | Propranolol | - | Continued reduction with increasing dose | ||

| Resting Heart Rate | Healthy Volunteers | This compound | - | Smaller reduction compared to drugs without ISA | |

| Cardiac Output | Hypertensive Patients | This compound | - | Did not reduce at any dose level | |

| Blood Pressure (Resting) | Hypertensive Patients | This compound | - | Small effect | |

| Exercise Tachycardia Inhibition | Hypertensive Patients | This compound | 2.5+/-0.4 µg/ml (blood conc.) | 74+/-7% of control | |

| Hypertensive Patients | Propranolol | 0.10+/-0.08 µg/ml (blood conc.) | 74+/-7% of control |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of intrinsic sympathomimetic activity. The following sections outline the core experimental protocols employed in the characterization of this compound's ISA.

Radioligand Binding Assay for Receptor Affinity (pA2) Determination

This assay quantifies the affinity of a ligand for its receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Objective: To determine the binding affinity (pA2) of this compound for β1-adrenergic receptors.

Materials:

-

Isolated cardiac cell membranes (e.g., from cat papillary muscle or rat heart ventricles) rich in β1-adrenergic receptors.

-

Radiolabeled antagonist (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).

-

Full agonist (e.g., Isoprenaline).

-

Test compound (this compound).

-

Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Protocol:

-

Membrane Preparation: Homogenize cardiac tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the incubation buffer.

-

Competition Binding Assay:

-

Set up a series of tubes containing a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound.

-

Add a fixed amount of the membrane preparation to each tube.

-

Incubate the mixture at a specific temperature (e.g., 29°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation. The pA2 value can then be derived from the Ki.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cAMP, the downstream second messenger of β-adrenergic receptor activation.

Objective: To quantify the partial agonist activity of this compound by measuring its effect on adenylyl cyclase activity.

Materials:

-

Isolated cell membranes (as described above).

-

ATP (substrate for adenylyl cyclase).

-

[α-32P]ATP (radiolabeled substrate).

-

Test compound (this compound).

-

Full agonist (Isoprenaline) as a positive control.

-

Antagonist (Propranolol) as a negative control.

-

Incubation buffer containing ATP regenerating system (e.g., creatine phosphate and creatine kinase).

-

Dowex and alumina columns for cAMP separation.

-

Scintillation counter.

Protocol:

-

Assay Setup: In separate tubes, incubate the cell membranes with the incubation buffer, [α-32P]ATP, and either vehicle, this compound, isoprenaline, or this compound in the presence of propranolol.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., containing unlabeled cAMP and SDS).

-

cAMP Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

-

Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.

-

Data Analysis: Calculate the amount of cAMP produced per unit of time and protein. Express the activity of this compound as a percentage of the maximal stimulation achieved with the full agonist, isoprenaline.

Isolated Tissue Bioassay (e.g., Guinea Pig Atria)

This ex vivo method assesses the physiological response of an isolated organ to a drug, providing a functional measure of its activity.

Objective: To characterize the inotropic (force of contraction) and chronotropic (rate of contraction) effects of this compound.

Protocol:

-

Tissue Preparation: Isolate the atria from a guinea pig and mount them in an organ bath containing oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C).

-

Measurement of Contraction: Attach the atria to a force transducer to record the isometric tension (inotropic effect) and a rate meter to record the spontaneous beating rate (chronotropic effect).

-

Dose-Response Curve Generation:

-

After a stabilization period, add cumulative concentrations of a full agonist (isoprenaline) to generate a control dose-response curve.

-

Wash out the agonist and allow the tissue to return to baseline.

-

Incubate the tissue with a fixed concentration of this compound for a defined period.

-

Generate a second isoprenaline dose-response curve in the presence of this compound.

-

-

Data Analysis: The rightward shift of the isoprenaline dose-response curve in the presence of this compound is used to calculate the pA2 value. The ability of this compound alone to increase the atrial rate and force of contraction is a direct measure of its intrinsic sympathomimetic activity.

In Vivo Hemodynamic Studies in Animal Models (e.g., Conscious or Anesthetized Dogs)

These studies evaluate the integrated physiological effects of a drug on the cardiovascular system in a living organism.

Objective: To determine the effects of this compound on heart rate, blood pressure, and cardiac output.

Protocol:

-

Animal Preparation: Surgically instrument dogs for the measurement of cardiovascular parameters, including arterial blood pressure (via an arterial catheter), heart rate (from the ECG), and cardiac output (e.g., using thermodilution or an electromagnetic flow probe on the aorta).

-

Drug Administration: Administer this compound intravenously or orally at various doses.

-

Hemodynamic Monitoring: Continuously record heart rate, blood pressure, and cardiac output before, during, and after drug administration.

-

Challenge with Agonist: To assess beta-blockade, an isoprenaline challenge can be administered before and after this compound to measure the attenuation of the heart rate response.

-

Data Analysis: Analyze the changes in hemodynamic parameters from baseline in response to this compound. Compare the effects of this compound to those of a pure antagonist (e.g., propranolol) and a full agonist (e.g., isoprenaline).

Human Clinical Trials with Exercise-Induced Tachycardia

These studies are crucial for understanding the clinical relevance of ISA in humans.

Objective: To assess the effect of this compound on the physiological response to exercise.

Protocol:

-

Subject Recruitment: Enroll healthy volunteers or patients with conditions such as hypertension or angina.

-

Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design.

-

Drug Administration: Administer single or multiple oral doses of this compound or placebo.

-

Standardized Exercise Test: At specific time points after drug administration, subjects perform a standardized exercise test (e.g., on a treadmill or bicycle ergometer) with a progressively increasing workload.

-

Monitoring: Continuously monitor heart rate and blood pressure throughout the exercise test.

-

Data Analysis: Compare the heart rate and blood pressure responses to exercise after this compound administration with the responses after placebo. The degree of reduction in exercise-induced tachycardia is a measure of beta-blockade, while the effect on resting heart rate can provide an indication of ISA. A flattening of the dose-response curve for exercise heart rate reduction is characteristic of drugs with ISA.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key signaling pathways and a representative experimental workflow.

Caption: Beta-adrenergic receptor signaling pathways.

Caption: Workflow for assessing ISA in isolated atria.

Conclusion

The intrinsic sympathomimetic activity of this compound is a defining characteristic that sets it apart from many other beta-blockers. This property of partial agonism at the β1-adrenergic receptor results in a unique hemodynamic profile, characterized by less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to non-ISA beta-blockers. A thorough understanding of the molecular mechanisms and the application of robust experimental protocols are paramount for the accurate characterization of ISA. The quantitative data, detailed methodologies, and visual representations provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of beta-adrenergic pharmacology and the pursuit of novel cardiovascular therapeutics. While this compound itself is no longer in widespread clinical use due to safety concerns, the principles learned from its unique pharmacological profile continue to inform the development of new generations of beta-blockers with tailored properties for specific patient populations.

References

- 1. The effect of graded doses of this compound on the tachycardia induced by isoprenaline, Valsalva's manoeuvre and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-adrenoceptor blocker treatment and the cardiac beta-adrenoceptor-G-protein(s)-adenylyl cyclase system in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoprenaline- and exercise- induced tachycardia in the assessment of beta-adrenoceptor blocking drugs; a comparison between tolamolol, this compound and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenaline- and exercise-induced tachycardia in the assessment of β-adrenoceptor blocking drugs; a comparison between tolamolol, this compound and propranolol - PMC [pmc.ncbi.nlm.nih.gov]

Practolol's Enduring Legacy in Cardiac Arrhythmia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Once a promising therapeutic agent for cardiac arrhythmias, practolol's journey from clinical application to withdrawal has provided invaluable lessons for the fields of cardiology and pharmacology. This technical guide delves into the core of this compound's role in the study of heart rhythm disorders, offering a detailed examination of its mechanism of action, clinical efficacy, and the experimental protocols that defined its scientific contributions. While its clinical use was curtailed by severe adverse effects, the study of this compound has significantly advanced our understanding of cardiac electrophysiology and the pharmacology of beta-adrenergic blockade.

Mechanism of Action: A Selective Approach to Beta-Blockade

This compound is a cardioselective β1-adrenergic receptor antagonist.[1] Unlike non-selective beta-blockers such as propranolol, this compound exhibits a higher affinity for the β1-receptors predominantly located in the heart muscle, with less activity at the β2-receptors found in bronchial and vascular smooth muscle.[2] This selectivity was initially considered a significant advantage, promising fewer side effects like bronchoconstriction.[2]

The primary antiarrhythmic effect of this compound stems from its competitive antagonism of catecholamines (epinephrine and norepinephrine) at the β1-adrenergic receptors in cardiac tissue.[3] This blockade leads to a reduction in the sympathetic nervous system's influence on the heart, resulting in several key electrophysiological changes:

-

Decreased Heart Rate (Negative Chronotropy): By blocking the stimulatory effects of catecholamines on the sinoatrial (SA) node, this compound slows the heart rate.

-

Reduced Atrioventricular (AV) Conduction: It slows conduction through the atrioventricular node, which can be beneficial in supraventricular tachycardias.

-

Decreased Myocardial Contractility (Negative Inotropy): By reducing intracellular cyclic adenosine monophosphate (cAMP) levels, this compound lessens the force of myocardial contraction.

The following diagram illustrates the signaling pathway of the β1-adrenergic receptor and the point of intervention for this compound.

Clinical Efficacy in Cardiac Arrhythmias: A Quantitative Overview

Numerous clinical trials conducted in the 1970s evaluated the efficacy of this compound in various cardiac arrhythmias, particularly in the context of acute myocardial infarction (MI). The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Post-Myocardial Infarction Arrhythmias

| Study/Parameter | This compound Group | Placebo/Control Group | p-value | Dosage | Citation(s) |

| Multicentre International Study | |||||

| Overall Mortality | Reduced | Higher | Significant | 200 mg twice daily (oral) | [4] |

| Sudden Deaths | Reduced | Higher | Significant | 200 mg twice daily (oral) | |

| Single-Blind Crossover Trial | |||||

| Hours with Salvos of VPBs (%) | Significantly Reduced | Higher | < 0.025 | 200 mg twice daily (oral) | |

| Acute MI Study (94 patients) | |||||

| Incidence of Atrial Fibrillation | Significantly Reduced | Higher | Not specified | 15 mg (IV) followed by 200 mg every 12h (oral) | |

| Acute MI Study (298 patients) | |||||

| Overall Mortality | No significant reduction | - | Not significant | Not specified | |

| Mortality (initial HR > 100 bpm) | Significantly Lowered (up to 1 year) | Higher | Not specified | Not specified |

VPBs: Ventricular Premature Beats; HR: Heart Rate; IV: Intravenous

Table 2: Efficacy of this compound in Atrial Fibrillation

| Study/Parameter | Before this compound (mean) | After this compound (mean) | Reduction | p-value | Dosage | Citation(s) |

| Chronic Atrial Fibrillation (28 patients) | ||||||

| Resting Heart Rate (bpm) | 99.8 | 77.5 | 23% | < 0.01 | Not specified (adjunctive to digoxin) | |

| Exercise Heart Rate (bpm) | 148.9 | 105.4 | 29% | < 0.001 | Not specified (adjunctive to digoxin) |

Experimental Protocols: Investigating Antiarrhythmic Properties

The antiarrhythmic properties of this compound were extensively studied in various animal models. These experiments were crucial in elucidating its electrophysiological effects.

Ouabain-Induced Arrhythmia in Dogs

A common experimental model to induce ventricular arrhythmias involves the administration of ouabain, a cardiac glycoside.

Objective: To assess the efficacy of an antiarrhythmic agent in suppressing or preventing ouabain-induced ventricular tachycardia.

Protocol Outline:

-

Animal Model: Healthy adult mongrel dogs of either sex.

-

Anesthesia: Anesthesia is induced and maintained throughout the experiment.

-

Instrumentation:

-

ECG electrodes are placed to monitor cardiac rhythm.

-

A femoral artery is cannulated for blood pressure monitoring.

-

A femoral vein is cannulated for drug and ouabain administration.

-

-

Arrhythmia Induction:

-

Ouabain is infused intravenously at a constant rate. The dosage is titrated to induce a stable ventricular tachycardia.

-

-

Drug Administration:

-

Once a stable arrhythmia is established, the test compound (e.g., this compound) is administered intravenously at varying doses.

-

-

Data Collection:

-

Continuous ECG and blood pressure recordings are taken.

-

The primary endpoint is the reversion of the ventricular tachycardia to a stable sinus rhythm.

-

The dose required to achieve this endpoint is recorded.

-

The following workflow diagram illustrates this experimental protocol.

Electrophysiological Studies on Purkinje Fibers

Isolated cardiac Purkinje fibers are a valuable in-vitro model for studying the direct effects of drugs on the cardiac conduction system.

Objective: To determine the effects of a drug on the action potential characteristics of Purkinje fibers.

Protocol Outline:

-

Tissue Preparation:

-

Hearts are excised from a suitable animal model (e.g., sheep or dog).

-

Free-running Purkinje fibers are carefully dissected from the ventricles.

-

-

Experimental Setup:

-

The Purkinje fiber is mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature and pH.

-

-

Electrophysiological Recording:

-

A glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is inserted into a Purkinje fiber cell to record the transmembrane action potential.

-

-

Stimulation:

-

The fiber is stimulated at a constant cycle length using an external electrode.

-

-

Drug Application:

-

After obtaining a stable baseline recording, the superfusion solution is switched to one containing the test drug (e.g., this compound) at various concentrations.

-

-

Data Analysis:

-

Changes in action potential parameters are measured, including:

-

Action Potential Duration (APD) at different levels of repolarization (e.g., APD50, APD90).

-

Maximum upstroke velocity (Vmax), an indicator of the fast sodium current.

-

Effective Refractory Period (ERP).

-

-

Adverse Effects: The Oculomucocutaneous Syndrome and this compound's Withdrawal

The clinical utility of this compound was ultimately overshadowed by the emergence of a unique and severe adverse reaction known as the oculomucocutaneous syndrome. This syndrome, which typically appeared after long-term use, manifested with a constellation of symptoms affecting the eyes, skin, and serous membranes.

Key Features of Oculomucocutaneous Syndrome:

-

Ocular: Dry eyes (keratoconjunctivitis sicca), conjunctival scarring, and in severe cases, corneal damage leading to vision loss.

-

Mucocutaneous: Psoriasiform skin rashes, oral ulceration, and a sclerosing peritonitis that could lead to bowel obstruction.

-

Other: Pleural fibrosis and deafness.

The incidence of this syndrome was a significant factor leading to the withdrawal of this compound from the market for long-term use. While the exact mechanism remains debated, it is thought to involve an autoimmune reaction to a this compound metabolite.

Table 3: Incidence of Adverse Effects with this compound

| Adverse Effect | Incidence | Notes | Citation(s) |

| Oculomucocutaneous Syndrome | |||

| Eye Complaints | 20% (in a study of 71 patients) | Half of these patients also had a rash. | |

| Skin and Eye Complications | 10% | In a study investigating autoantibodies. | |

| General Adverse Reactions | |||

| Total Adverse Reactions | 10% (in a study of 198 hospitalized patients) | 15 of 20 reactions were cardiovascular (bradycardia, heart block, etc.). | |

| Withdrawals due to Adverse Reactions | Significantly higher than placebo | In a large post-MI trial. |

The following diagram illustrates the logical relationship between long-term this compound use and the development of the oculomucocutaneous syndrome.

Conclusion: A Cautionary Tale and a Scientific Stepping Stone

This compound's story is a critical chapter in the history of cardiovascular pharmacology. While its therapeutic potential in managing cardiac arrhythmias was evident, the severe and unforeseen oculomucocutaneous syndrome served as a stark reminder of the importance of long-term post-marketing surveillance. For researchers and drug development professionals, the study of this compound offers several key takeaways:

-

The Value of Cardioselectivity: The concept of targeting β1-receptors to minimize side effects remains a cornerstone of modern beta-blocker development.

-

The Importance of Metabolite Profiling: The hypothesis that a reactive metabolite triggered the autoimmune response highlights the need for thorough investigation of drug metabolism and potential immunogenicity.

-

Advancement of Experimental Models: The use of animal models and in-vitro electrophysiological studies to characterize this compound's effects contributed to the refinement of these preclinical research tools.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Clinical evaluation of this compound, a new cardioselective beta-blocking agent in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Adverse reactions to this compound in hospitalized patients: a report from the Boston Collaborative Drug Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Practolol's β1-Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Practolol is a cardioselective β-adrenergic receptor antagonist that has been a subject of significant pharmacological interest due to its preferential blockade of β1 receptors, which are predominantly located in cardiac tissue. This β1-selectivity provides a therapeutic advantage by minimizing the side effects associated with the blockade of β2 receptors in the lungs and peripheral vasculature, such as bronchoconstriction. This technical guide provides a comprehensive overview of the molecular underpinnings of this compound's β1-selectivity, detailing its structure-activity relationship, quantitative binding and functional data, and the experimental protocols used to determine these properties.

The Structural Basis of β1-Selectivity

The selectivity of this compound for the β1-adrenergic receptor is primarily attributed to its chemical structure, specifically the presence of an acetamide group at the para-position of the phenoxypropanolamine core.[1][2] This structural feature is a common characteristic among many β1-selective antagonists.[3] The general structure of aryloxypropanolamine β-blockers consists of an aromatic ring, an ether linkage, and an amino propanol side chain.

While the binding pockets of β1 and β2 adrenergic receptors are highly conserved, key amino acid differences contribute to the subtype selectivity of ligands.[4] Notably, in the human β1 receptor, Valine at position 172 (Val172) and Phenylalanine at position 325 (Phe325) are found, whereas the corresponding residues in the β2 receptor are Threonine (Thr164) and Tyrosine (Tyr308), respectively.[4] The substitution of the non-polar Valine in β1 with the polar Threonine in β2, and the non-polar Phenylalanine in β1 with the polar Tyrosine in β2, alters the local environment of the binding pocket. Molecular modeling studies suggest that the para-substituent of β1-selective antagonists, such as the acetamide group of this compound, likely forms favorable interactions within the more hydrophobic environment of the β1 receptor's binding pocket created by residues like Val172 and Phe325. Conversely, this group may experience less favorable or even repulsive interactions within the more polar environment of the β2 receptor's binding pocket.

Logical Framework for this compound's β1-Selectivity

The following diagram illustrates the logical relationship between this compound's chemical structure and its observed β1-selective antagonism.

Quantitative Data: Binding Affinity and Functional Potency

The β1-selectivity of this compound is quantified by comparing its binding affinity (Ki) and functional antagonism (pA2) at β1 and β2 receptors. A higher affinity (lower Ki) and greater potency (higher pA2) for the β1 receptor relative to the β2 receptor indicate selectivity. The following tables summarize key quantitative data for this compound and comparator β-blockers.

Table 1: Binding Affinities (pKi) of β-Blockers for Human β1 and β2 Adrenergic Receptors

| Compound | pKi (β1) | pKi (β2) | Selectivity Ratio (β2/β1) | Reference(s) |

| This compound | 6.14 | 4.99 | ~14 | |

| Propranolol | 8.6 | 8.9 | ~0.5 | |

| Atenolol | 6.66 | 5.99 | ~4.7 | |

| Metoprolol | 7.73 | 6.28 | ~28 |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is the antilog of the difference in pKi values.

Table 2: Functional Antagonism (pA2) of β-Blockers

| Compound | Tissue/Receptor | Agonist | pA2 Value | Reference(s) |

| This compound | Cat Papillary Muscle (β1) | Isoprenaline | 5.6 | |

| This compound | Guinea Pig Atrium (β1) | - | >3 (relative to trachea) | |

| Propranolol | Cat Papillary Muscle (β1) | Isoprenaline | 8.3 | |

| Atenolol | Human Ventricle (β1) | Catecholamines | 7.4 | |

| Atenolol | Human Ventricle (β2) | Catecholamines | 6.0 | |

| Metoprolol | Bovine Mesenteric Lymphatics (β1) | Denopamine | 7.59 |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

The differential effects of β1 and β2 receptor blockade are rooted in their distinct signaling cascades.

β1-Adrenergic Receptor Signaling

β1-adrenergic receptors primarily couple to the Gs alpha subunit of heterotrimeric G proteins. Agonist binding initiates a canonical signaling pathway leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as increased heart rate and contractility.

β2-Adrenergic Receptor Signaling

While β2-adrenergic receptors also couple to Gs proteins and activate the adenylyl cyclase pathway, they exhibit more complex signaling by also coupling to the Gi alpha subunit. Gi protein activation can inhibit adenylyl cyclase, thus counteracting the effects of Gs stimulation. This dual coupling allows for more nuanced regulation of cellular responses.

Experimental Protocols

The determination of a β-blocker's selectivity relies on two primary types of in vitro assays: radioligand binding assays to measure binding affinity and functional assays to assess antagonist potency.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

-

Membrane Preparation:

-

Culture cells stably expressing either the human β1 or β2 adrenergic receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein) to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) at a concentration close to its Kd.

-

Add increasing concentrations of the unlabeled competitor (this compound) to the wells. A typical concentration range would span several orders of magnitude (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay

This assay measures the ability of an antagonist to inhibit the production of cAMP stimulated by an agonist.

-

Cell Culture:

-

Seed cells stably expressing either the human β1 or β2 adrenergic receptor into a 96-well or 384-well plate and grow to near confluence.

-

-

Antagonist Pre-incubation:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with increasing concentrations of the antagonist (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to all wells (except for basal controls). The agonist concentration should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

-

Incubate for a further period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Measure the intracellular cAMP levels using a plate reader appropriate for the detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration (or signal) as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

-

The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis, providing a measure of the antagonist's potency that is independent of the agonist concentration used.

-

Conclusion

The β1-selectivity of this compound is a well-established pharmacological property that stems from its unique chemical structure. The para-acetamide group on the phenoxypropanolamine backbone is a key determinant of this selectivity, likely through favorable interactions with specific amino acid residues within the β1-adrenergic receptor's binding pocket that differ from those in the β2 receptor. This molecular basis is quantitatively confirmed through radioligand binding and functional assays, which consistently demonstrate this compound's higher affinity and potency at β1 receptors. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and development of selective β-adrenergic modulators. A deeper understanding of these structure-activity relationships is crucial for the rational design of future cardiovascular therapeutics with improved efficacy and safety profiles.

References

- 1. Beta 1- and beta 2-adrenoceptor binding and functional response in right and left atria of rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, this compound, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oculomucocutaneous Syndrome Induced by Practolol